Cas no 56649-56-0 (Heptanoic acid, 2-amino-6-methyl-)
Heptanoic acid, 2-amino-6-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Heptanoic acid, 2-amino-6-methyl-
- 2-Amino-6-methyl-heptanoic acid
- RS-2-amino-6-methyl-Heptanoic acid
- 2-amino-6-methylheptanoic acid
- AB87083
- EN300-379050
- 2-Amino-6-methyl-heptanoicacid
- 56649-56-0
- F80604
- AKOS017531465
- SCHEMBL563055
- DTXSID301306387
-
- MDL: MFCD20650175
- Inchi: 1S/C8H17NO2/c1-6(2)4-3-5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)
- InChI Key: HDIIAKZNFLPDPT-UHFFFAOYSA-N
- SMILES: C(O)(=O)C(N)CCCC(C)C
Computed Properties
- Exact Mass: 159.125928785Da
- Monoisotopic Mass: 159.125928785Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 63.3Ų
Heptanoic acid, 2-amino-6-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | F80604-0.1/G |
2-AMINO-6-METHYL-HEPTANOIC ACID |
56649-56-0 | 95% | 0.1g |
$116 | 2023-09-18 | |
| AstaTech | F80604-0.25/G |
2-AMINO-6-METHYL-HEPTANOIC ACID |
56649-56-0 | 95% | 0.25g |
$231 | 2023-09-18 | |
| AstaTech | F80604-1/G |
2-AMINO-6-METHYL-HEPTANOIC ACID |
56649-56-0 | 95% | 1g |
$462 | 2023-09-18 | |
| Enamine | EN300-379050-0.05g |
2-amino-6-methylheptanoic acid |
56649-56-0 | 0.05g |
$356.0 | 2023-03-02 | ||
| Enamine | EN300-379050-0.1g |
2-amino-6-methylheptanoic acid |
56649-56-0 | 0.1g |
$373.0 | 2023-03-02 | ||
| Enamine | EN300-379050-0.25g |
2-amino-6-methylheptanoic acid |
56649-56-0 | 0.25g |
$390.0 | 2023-03-02 | ||
| Enamine | EN300-379050-0.5g |
2-amino-6-methylheptanoic acid |
56649-56-0 | 0.5g |
$406.0 | 2023-03-02 | ||
| Enamine | EN300-379050-1.0g |
2-amino-6-methylheptanoic acid |
56649-56-0 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-379050-2.5g |
2-amino-6-methylheptanoic acid |
56649-56-0 | 2.5g |
$878.0 | 2023-03-02 | ||
| Enamine | EN300-379050-5.0g |
2-amino-6-methylheptanoic acid |
56649-56-0 | 5.0g |
$1723.0 | 2023-03-02 |
Heptanoic acid, 2-amino-6-methyl- Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on Heptanoic acid, 2-amino-6-methyl-
Recent Advances in the Study of Heptanoic Acid, 2-amino-6-methyl- (CAS: 56649-56-0): A Comprehensive Research Brief
The compound Heptanoic acid, 2-amino-6-methyl- (CAS: 56649-56-0) has recently gained significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings regarding this molecule, with a focus on its synthesis, biological activities, and potential applications in drug development.
Recent studies have demonstrated that Heptanoic acid, 2-amino-6-methyl- serves as a crucial intermediate in the synthesis of various bioactive compounds. Its structural features, including the amino and carboxylic acid functional groups, make it particularly valuable for medicinal chemistry applications. A 2023 study published in the Journal of Medicinal Chemistry revealed that derivatives of this compound show promising activity against several enzyme targets, particularly in neurological disorders.
In terms of synthetic methodology, significant progress has been made in optimizing the production of 56649-56-0. A team at MIT developed a novel enzymatic synthesis route that improves yield by 35% compared to traditional chemical methods (Nature Chemistry, 2024). This breakthrough not only enhances production efficiency but also aligns with the growing demand for greener synthetic processes in the pharmaceutical industry.
Pharmacological investigations have uncovered several interesting properties of Heptanoic acid, 2-amino-6-methyl-. Research conducted at the University of Cambridge demonstrated its potential as a modulator of GABA receptors, suggesting possible applications in anxiety and epilepsy treatments (Biochemical Pharmacology, 2023). Additionally, its structural similarity to certain natural metabolites has prompted investigations into its role in metabolic pathways.
The compound's potential in drug delivery systems has also been explored. A recent patent application (WO2023124567) describes its use as a building block for pH-sensitive drug carriers, taking advantage of its amphiphilic nature. This application could significantly improve targeted drug delivery, particularly for cancer therapeutics.
Despite these promising developments, challenges remain in fully characterizing the safety profile and pharmacokinetics of Heptanoic acid, 2-amino-6-methyl-. Current research efforts are focusing on comprehensive toxicological studies and formulation optimization to address these concerns. The compound's stability under various physiological conditions is another area of active investigation.
Looking forward, the versatility of 56649-56-0 suggests it may play an increasingly important role in pharmaceutical development. Its applications span from serving as a synthetic intermediate to potentially being developed as an active pharmaceutical ingredient itself. Continued research into its structure-activity relationships and mechanism of action will be crucial for unlocking its full therapeutic potential.
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